![molecular formula C8H18N2O3 B067327 Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 161490-89-7](/img/structure/B67327.png)
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
Mecanismo De Acción
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) inhibits the activity of enzymes by binding to their active sites. This results in the prevention of the breakdown of neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. Additionally, Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have several biochemical and physiological effects. This compound has been shown to increase the concentration of neurotransmitters such as acetylcholine and dopamine in the brain, which can improve cognitive function. Additionally, Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations is that Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
For research include investigating its potential use in the treatment of neurodegenerative diseases and its efficacy as a pesticide in agriculture.
Métodos De Síntesis
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) can be synthesized using various methods. One of the most common methods involves the reaction of 2-(aminooxy)propanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) as a white solid.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been used in several scientific studies due to its potential applications in research. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Additionally, Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
161490-89-7 |
|---|---|
Nombre del producto |
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) |
Fórmula molecular |
C8H18N2O3 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
tert-butyl N-(2-aminooxypropyl)carbamate |
InChI |
InChI=1S/C8H18N2O3/c1-6(13-9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) |
Clave InChI |
HHUKKAGQHZSBBF-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)OC(C)(C)C)ON |
SMILES canónico |
CC(CNC(=O)OC(C)(C)C)ON |
Sinónimos |
Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)


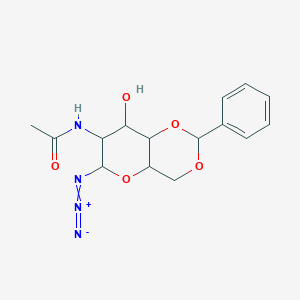

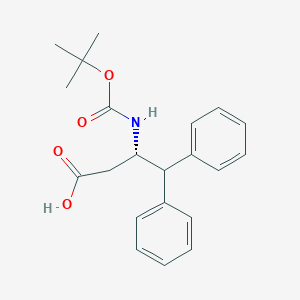

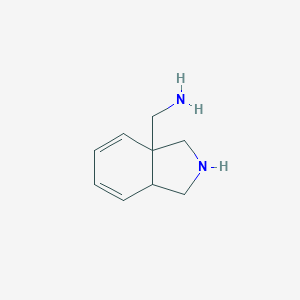
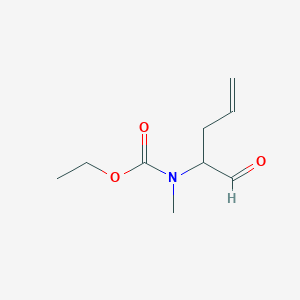
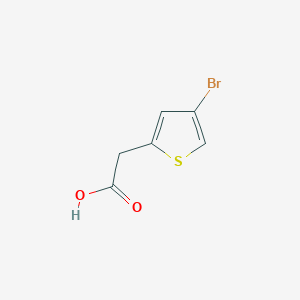
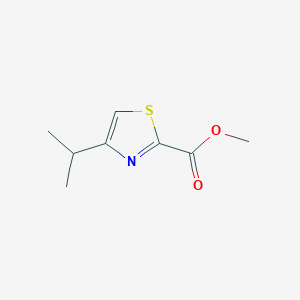
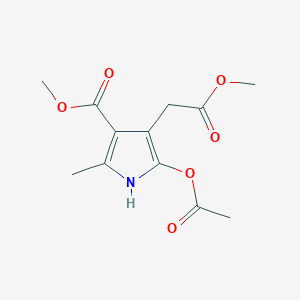
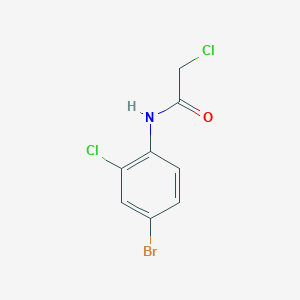
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)